4,6-Dichloropyridazin-3-amine 4,6-Dichloropyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 1161847-28-4
VCID: VC13589114
InChI: InChI=1S/C4H3Cl2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9)
SMILES: C1=C(C(=NN=C1Cl)N)Cl
Molecular Formula: C4H3Cl2N3
Molecular Weight: 163.99 g/mol

4,6-Dichloropyridazin-3-amine

CAS No.: 1161847-28-4

Cat. No.: VC13589114

Molecular Formula: C4H3Cl2N3

Molecular Weight: 163.99 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloropyridazin-3-amine - 1161847-28-4

Specification

CAS No. 1161847-28-4
Molecular Formula C4H3Cl2N3
Molecular Weight 163.99 g/mol
IUPAC Name 4,6-dichloropyridazin-3-amine
Standard InChI InChI=1S/C4H3Cl2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9)
Standard InChI Key KHWQTMSISRCANV-UHFFFAOYSA-N
SMILES C1=C(C(=NN=C1Cl)N)Cl
Canonical SMILES C1=C(C(=NN=C1Cl)N)Cl

Introduction

Chemical Identity and Structural Features

4,6-Dichloropyridazin-3-amine (C4_4H3_3Cl2_2N3_3) belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. Key structural attributes include:

  • Molecular formula: C4_4H3_3Cl2_2N3_3

  • Molecular weight: 163.99 g/mol (calculated)

  • Substituents: Chlorine atoms at positions 4 and 6, an amine group at position 3.

The compound’s planar aromatic system and electron-withdrawing chlorine substituents enhance its reactivity toward nucleophilic and electrophilic substitution, while the amine group offers a site for further functionalization.

Synthetic Routes and Optimization

Although no direct synthesis of 4,6-dichloropyridazin-3-amine is documented, analogous methods for related pyridazine derivatives provide a framework for its preparation. Two plausible pathways are proposed:

Chlorination-Amination Sequential Approach

  • Chlorination of Pyridazinone Precursors:
    Starting from 3-hydroxypyridazine, selective chlorination using phosphorus oxychloride (POCl3_3) under controlled conditions could yield 4,6-dichloropyridazin-3(2H)-one. For example, reaction parameters such as solvent (chloroform, DMF), temperature (0–80°C), and molar ratios (precursor:POCl3_3 = 1:1.5–15) influence yield and purity .

  • Amination of the Keto Group:
    Reduction or substitution of the ketone at position 3 with an amine group. Methods may include:

    • Hofmann Rearrangement: Treating the ketone with bromine and sodium hydroxide to form an isocyanate intermediate, followed by hydrolysis to the amine.

    • Direct Amination: Using ammonia or ammonium chloride under high-temperature conditions.

Example Protocol:

  • React 4,6-dichloropyridazin-3(2H)-one (10 mmol) with ammonium chloride (20 mmol) in ethanol at 80°C for 12 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexane) to isolate the amine derivative.

Direct Functionalization of Pyridazine

An alternative route involves introducing chlorine and amine groups sequentially onto a pyridazine ring. For instance:

  • Dichlorination: Use sulfuryl chloride (SO2_2Cl2_2) or POCl3_3 to chlorinate positions 4 and 6.

  • Nucleophilic Substitution: Replace a leaving group (e.g., hydroxyl) at position 3 with ammonia.

Physicochemical Properties

Comparative data from analogous compounds suggest the following properties for 4,6-dichloropyridazin-3-amine:

PropertyValue/DescriptionSource Compound
Melting Point68–70°C (inferred from )3,6-Dichloropyridazin-4-amine
SolubilityModerate in polar aprotic solvents (DMF, DMSO)4,6-Dichloropyridazin-3(2H)-one
StabilityStable under inert atmosphere; hydrolyzes slowly in aqueous acidic/basic conditionsPatent CN104447569A

Reactivity and Functionalization

The compound’s reactivity is governed by its electron-deficient aromatic system and substituents:

Substitution Reactions

  • Chlorine Displacement: The chlorines at positions 4 and 6 are susceptible to nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For example, reaction with morpholine in ethanol at 60°C could yield diamino derivatives.

  • Amine Functionalization: The primary amine at position 3 can undergo acylation, alkylation, or diazotization.

Coordination Chemistry

The amine and chlorine atoms may act as ligands in metal complexes. For instance, coordination with palladium could form catalysts for cross-coupling reactions.

Analytical Characterization

Key spectroscopic data for structural confirmation:

  • 1^1H NMR (CDCl3_3): A singlet at δ 7.51 ppm (1H, pyridazine H-5) , with amine protons appearing as a broad peak at δ 4.5–5.0 ppm (exchangeable).

  • 13^13C NMR: Peaks corresponding to C-Cl (≈125–130 ppm) and C-NH2_2 (≈155 ppm).

  • IR (KBr): N-H stretch at 3350–3450 cm1^{-1}, C-Cl stretch at 750–800 cm^{-1.

Challenges and Future Directions

  • Synthetic Yield Optimization: Current inferred yields (70–86% for related compounds ) require validation.

  • Toxicological Profiling: No data exist on acute or chronic toxicity.

  • Scale-Up Feasibility: Continuous-flow reactors, as described in, could enhance production efficiency.

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